4-Butoxy-2-fluorophenylboronic acid pinacol ester
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Overview
Description
4-Butoxy-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C16H24BFO3 and a molecular weight of 294.17 g/mol . This compound is a derivative of phenylboronic acid and is characterized by the presence of a butoxy group and a fluorine atom on the phenyl ring, as well as a pinacol ester group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
4-Butoxy-2-fluorophenylboronic acid pinacol ester is a type of boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to many biochemical processes. The downstream effects of this reaction can vary widely depending on the specific organic groups involved .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly influenced by its stability and solubility.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants involved .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability in water suggests that its action, efficacy, and stability could be significantly affected by the presence of water and other solvents .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-butoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-Butoxy-2-fluorophenylboronic acid+Pinacol→4-Butoxy-2-fluorophenylboronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, or protic solvents for protodeboronation.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
4-Butoxy-2-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
4-Butoxy-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both a butoxy group and a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The pinacol ester group also enhances its stability compared to other boronic acids.
Properties
IUPAC Name |
2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENICJNDWZRETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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